molecular formula C21H22N4O4 B11435967 N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide

N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide

Cat. No.: B11435967
M. Wt: 394.4 g/mol
InChI Key: XLMGAJCLKGWCAK-UHFFFAOYSA-N
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Description

“N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitrophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” likely involves multiple steps, including the formation of the 1,2,4-oxadiazole ring, the introduction of the nitrophenyl group, and the final acetamide formation. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step.

Industrial Production Methods

Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group or the oxadiazole ring.

    Reduction: The nitrophenyl group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or advanced materials.

Biology and Medicine

Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-aminophenyl)-N-(propan-2-yl)acetamide
  • N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-hydroxyphenyl)-N-(propan-2-yl)acetamide

Uniqueness

The unique combination of the 1,2,4-oxadiazole ring, nitrophenyl group, and acetamide moiety in “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” may confer specific properties that are not present in similar compounds, such as enhanced stability, specific reactivity, or unique biological activity.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-nitrophenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C21H22N4O4/c1-14(2)24(20(26)12-16-8-4-5-10-18(16)25(27)28)13-19-22-21(23-29-19)17-9-6-7-15(3)11-17/h4-11,14H,12-13H2,1-3H3

InChI Key

XLMGAJCLKGWCAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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